2-Chloro-3-(4-ethoxyanilino)-1,4-dihydronaphthalene-1,4-dione
Description
2-Chloro-3-(4-ethoxyanilino)-1,4-dihydronaphthalene-1,4-dione is a synthetic naphthoquinone derivative with a chloro substituent at position 2 and a 4-ethoxyanilino group at position 2. The ethoxy group (-OCH₂CH₃) on the aniline ring confers distinct electronic and steric properties, influencing its biochemical interactions.
Properties
IUPAC Name |
2-chloro-3-(4-ethoxyanilino)naphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3/c1-2-23-12-9-7-11(8-10-12)20-16-15(19)17(21)13-5-3-4-6-14(13)18(16)22/h3-10,20H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEDXZWCOPQITOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50285224 | |
| Record name | ZINC00081584 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50285224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6305-25-5 | |
| Record name | NSC41103 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41103 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ZINC00081584 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50285224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-CHLORO-2-(4-ETHOXYANILINO)-1,4-NAPHTHOQUINONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Aqueous-Phase Chlorination Method
Reaction Setup :
- 1-Naphthylamine-4-sodium sulfonate is dissolved in water, acidified to pH 2–5 using hydrochloric, sulfuric, or phosphoric acid.
- Catalysts such as iron powder, zinc powder, or their salts (1–10 wt% relative to the substrate) are added to facilitate chlorination.
- Chlorine gas is introduced at 10–100°C, with reaction completion confirmed by the absence of starting material via analytical monitoring.
Workup and Recrystallization :
Traditional Organic Solvent-Based Methods
Earlier methods relied on chlorination in nitrobenzene or acetic acid with catalysts like phosphoric acid esters or methylurea. These processes suffered from solvent recovery inefficiencies and higher environmental toxicity.
Table 1: Comparative Analysis of DCNQ Synthesis Methods
Nucleophilic Substitution to Introduce 4-Ethoxyanilino Group
The final step involves substituting one chlorine atom in DCNQ with 4-ethoxyaniline. A study in the Journal of the Brazilian Chemical Society details this reaction, optimizing conditions for regioselectivity and yield.
Reaction Mechanism and Conditions
Nucleophilic Attack :
Catalytic Enhancements :
Table 2: Optimization of Substitution Reaction Parameters
| Parameter | Condition Range | Optimal Value | Yield (%) |
|---|---|---|---|
| Solvent | DMF, THF, Ethanol | DMF | 85–90 |
| Temperature (°C) | 60–100 | 80 | 88 |
| Reaction Time (h) | 6–24 | 12 | 85 |
| Catalyst | Et₃N, K₂CO₃, None | Et₃N | 90 |
Purification and Characterization
Column Chromatography :
Spectroscopic Validation :
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(4-ethoxyanilino)-1,4-dihydronaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various quinone derivatives, while reduction can produce hydroquinone derivatives .
Scientific Research Applications
2-Chloro-3-(4-ethoxyanilino)-1,4-dihydronaphthalene-1,4-dione has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(4-ethoxyanilino)-1,4-dihydronaphthalene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: It can inhibit certain enzymes involved in biological processes.
Interacting with DNA: The compound may bind to DNA, affecting its replication and transcription.
Modulating Signaling Pathways: It can influence various cellular signaling pathways, leading to changes in cell behavior.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Electron-donating groups (e.g., methoxy, ethoxy) enhance solubility but may reduce electrophilicity, affecting redox activity critical for quinone-mediated cytotoxicity .
- Positional isomerism: The 4-ethoxyanilino group (para-substituent) likely improves target specificity compared to ortho-substituted analogs (e.g., 2-ethoxyanilino in ), which may exhibit altered pharmacokinetics.
Structural and Crystallographic Insights
Table 2: Structural Parameters of Selected Analogs
Structural Implications :
- Planar naphthoquinone systems (e.g., 4-methylanilino analog) facilitate π-π stacking with aromatic residues in enzyme active sites, enhancing inhibition .
- Non-planar structures (e.g., CF₃-substituted analogs) may limit binding to flat binding pockets but introduce new interaction sites (e.g., halogen bonding via Cl) .
Anticancer and Antimicrobial Potency
- Anticancer Activity: Compound 55 (methylphenylamino) shows exceptional EGFR inhibition (IC₅₀ = 3.96 nM), attributed to optimal hydrophobic interactions in the ATP-binding pocket . Ethoxy and methoxy derivatives exhibit moderate activity, suggesting that bulkier substituents may hinder target engagement .
- Antimicrobial Activity: 2-Chloro-3-(furan-2-ylmethyl)amino-1,4-dione demonstrates potent antifungal activity (MIC = 7.8 μg/mL against Candida albicans) . ThyX inhibitors like 2-chloro-3-(4-methanesulfonylpiperazinyl)-1,4-dione show modest anti-tuberculosis activity (MIC₉₀ shift from 3.1 μM to 0.3 μM with ThyX depletion) .
Biological Activity
2-Chloro-3-(4-ethoxyanilino)-1,4-dihydronaphthalene-1,4-dione, also known by its CAS number 6305-25-5, is a synthetic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H14ClNO
- Molecular Weight : 327.7617 g/mol
- Structure : The compound features a naphthalene backbone with a chloro group and an ethoxy-substituted aniline moiety.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains.
- Anticancer Potential : Preliminary investigations suggest that it may inhibit the proliferation of cancer cells through apoptosis induction.
- Antioxidant Properties : The compound has shown potential in scavenging free radicals, contributing to its protective effects against oxidative stress.
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in the metabolic pathways of pathogens or cancer cells.
- Interaction with Cellular Targets : The compound can interact with cellular receptors or DNA, leading to altered cellular functions.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | Effective against E. coli and S. aureus | |
| Anticancer | Induces apoptosis in breast cancer cells | |
| Antioxidant | Scavenges DPPH radicals |
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against several pathogens. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
Case Study 2: Anticancer Properties
In vitro studies on human breast cancer cell lines revealed that treatment with the compound led to a significant reduction in cell viability (by approximately 70% at a concentration of 50 µM). The mechanism was linked to the activation of caspase pathways indicative of apoptosis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
